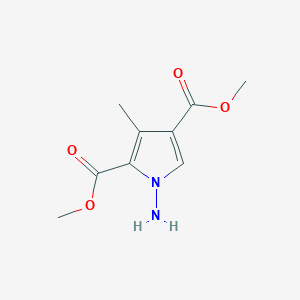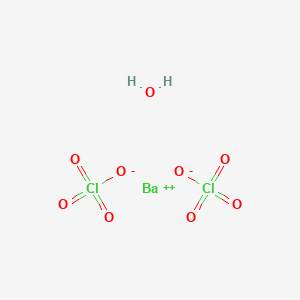
DL-Phenylalanine-3,3-d2
Overview
Description
DL-Phenylalanine-3,3-d2 is an isotopically labeled version of phenylalanine, a naturally occurring amino acid. The compound has the molecular formula C9H9D2NO2 and a molecular weight of 167.20 g/mol . It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
DL-Phenylalanine-3,3-d2 is an isotopically labeled version of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of several important molecules, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with phenylalanine.
Biochemical Pathways
Phenylalanine is involved in several biochemical pathways. It is a precursor to tyrosine, and thus is indirectly involved in the synthesis of catecholamines (such as dopamine and norepinephrine) and thyroid hormones. It is also involved in the synthesis of phenylpyruvate, phenyllactate, and phenylacetate . This compound, being an isotopically labeled version of phenylalanine, is expected to be involved in the same pathways.
Pharmacokinetics
In the liver, it can be converted to tyrosine by the enzyme phenylalanine hydroxylase . The deuterium atoms in this compound may influence its absorption, distribution, metabolism, and excretion due to the kinetic isotope effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine-3,3-d2 typically involves the incorporation of deuterium atoms into the phenylalanine molecule. One common method is the catalytic hydrogenation of phenylpyruvic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 3,3-positions with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated phenylalanine derivatives.
Scientific Research Applications
DL-Phenylalanine-3,3-d2 is extensively used in various fields of scientific research:
Chemistry: It is used to study reaction mechanisms and pathways due to its isotopic labeling.
Biology: It helps in tracing metabolic pathways and understanding enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism.
Industry: It is used in the production of labeled compounds for research and development
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine-3,3-d2: Similar isotopic labeling but only the L-isomer.
DL-Phenylalanine-3-13C: Labeled with carbon-13 instead of deuterium.
DL-Alanine-3,3,3-d3: Another isotopically labeled amino acid but with three deuterium atoms at different positions
Uniqueness
DL-Phenylalanine-3,3-d2 is unique due to its specific isotopic labeling at the 3,3-positions, which provides distinct advantages in spectroscopic studies. This allows for more precise tracking and analysis compared to other isotopically labeled compounds .
Properties
IUPAC Name |
2-amino-3,3-dideuterio-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583946 | |
| Record name | (beta,beta-~2~H_2_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96259-02-8 | |
| Record name | (beta,beta-~2~H_2_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



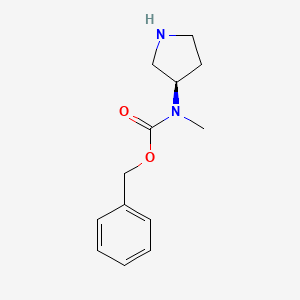
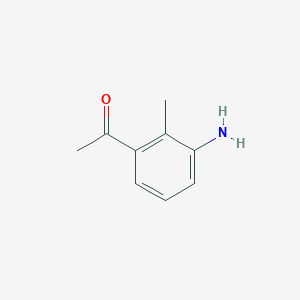

![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)
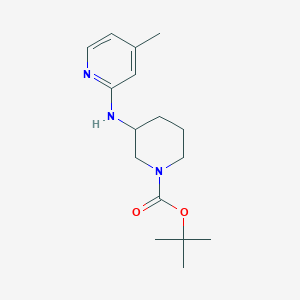
![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)
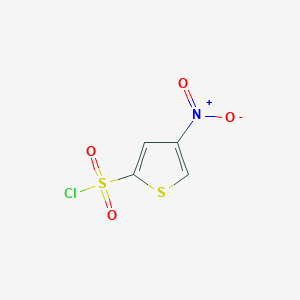
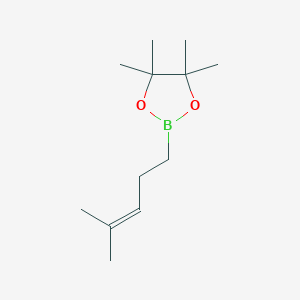
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)

